![molecular formula C8H15O6P B12620401 [(Diethoxyphosphoryl)oxy]methyl prop-2-enoate CAS No. 917867-36-8](/img/structure/B12620401.png)
[(Diethoxyphosphoryl)oxy]methyl prop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(Diethoxyphosphoryl)oxy]methyl prop-2-enoate typically involves the reaction of diethyl phosphite with acryloyl chloride in the presence of a base such as triethylamine. The reaction proceeds via the formation of an intermediate, which then undergoes esterification to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product efficiently .
Analyse Des Réactions Chimiques
Types of Reactions
[(Diethoxyphosphoryl)oxy]methyl prop-2-enoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the acrylate group to an alkane.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acrylate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions include phosphonic acid derivatives, alkanes, and substituted acrylates, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
[(Diethoxyphosphoryl)oxy]methyl prop-2-enoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organophosphorus compounds.
Biology: The compound is studied for its potential use in enzyme inhibition and as a probe for studying biological pathways.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases.
Industry: It is used in the production of polymers and as an additive in various industrial processes.
Mécanisme D'action
The mechanism of action of [(Diethoxyphosphoryl)oxy]methyl prop-2-enoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking the substrate from accessing the enzyme. This inhibition can affect various biological pathways and processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Diethyl (acryloyloxymethyl)phosphonate
- Methyl (2E)-3-(4-methoxyphenyl)prop-2-enoate
- Bis(2-methyl-2-propanyl) 2,5-bis[(diethoxyphosphoryl)oxy]-1,4-pyrazinedicarboxylate
Uniqueness
[(Diethoxyphosphoryl)oxy]methyl prop-2-enoate is unique due to its dual functionality, combining both a phosphonate and an acrylate group. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various fields of research and industry .
Propriétés
Numéro CAS |
917867-36-8 |
|---|---|
Formule moléculaire |
C8H15O6P |
Poids moléculaire |
238.17 g/mol |
Nom IUPAC |
diethoxyphosphoryloxymethyl prop-2-enoate |
InChI |
InChI=1S/C8H15O6P/c1-4-8(9)11-7-14-15(10,12-5-2)13-6-3/h4H,1,5-7H2,2-3H3 |
Clé InChI |
YXTIXQFTQNRTDG-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(OCC)OCOC(=O)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Dibutyl-bis[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]stannane](/img/structure/B12620351.png)
![[(3S,8S,9S,10R,13R,14S,17S)-10,13-dimethyl-17-octyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] hexyl carbonate](/img/structure/B12620357.png)
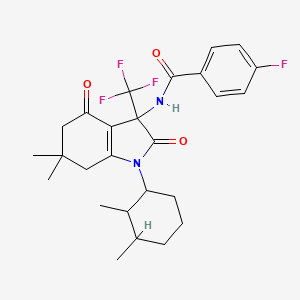
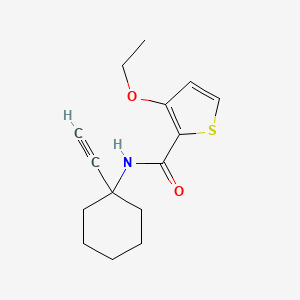
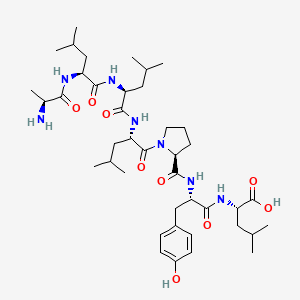
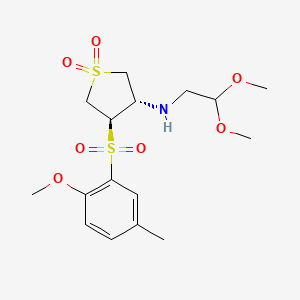
![[(4aS,6aR,6aS,6bR,8aS,10S,12aS,14bS)-2,2,6a,6b,9,9,10,12a-octamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicen-4a-yl]-(4-benzylpiperazin-1-yl)methanone](/img/structure/B12620386.png)
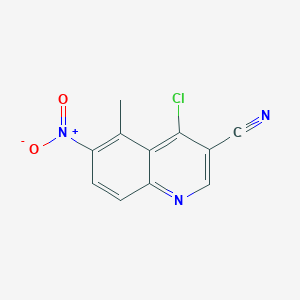
![1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 4-chloro-2-methyl-, ethyl ester](/img/structure/B12620400.png)
![3-[Tri(propan-2-yl)silyl]prop-2-yn-1-amine](/img/structure/B12620404.png)
![6-(3-Aminopropyl)-9-(1h-indol-2-yl)benzo[h]isoquinolin-1(2h)-one](/img/structure/B12620405.png)
![1,5-Bis[2-(2-chloro-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]anthracene-9,10-dione](/img/structure/B12620409.png)
